2-(2-Fluorophenyl)propan-2-ol

physicochemical properties separation science reaction engineering

2-(2-Fluorophenyl)propan-2-ol (CAS 320-12-7) is a tertiary alcohol building block with the molecular formula C₉H₁₁FO and molecular weight of 154.18 g/mol. Its structure features a tertiary hydroxyl group (-OH) attached to a carbon that is bonded to two methyl groups and a 2-fluorophenyl ring , a configuration that imparts enhanced oxidative stability relative to primary and secondary alcohol analogs.

Molecular Formula C9H11FO
Molecular Weight 154.18 g/mol
CAS No. 320-12-7
Cat. No. B1439185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluorophenyl)propan-2-ol
CAS320-12-7
Molecular FormulaC9H11FO
Molecular Weight154.18 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=CC=C1F)O
InChIInChI=1S/C9H11FO/c1-9(2,11)7-5-3-4-6-8(7)10/h3-6,11H,1-2H3
InChIKeyJNAFCVRVHMQOCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Fluorophenyl)propan-2-ol (CAS 320-12-7) - Tertiary Alcohol Intermediate for Pharmaceutical & Chemical Synthesis


2-(2-Fluorophenyl)propan-2-ol (CAS 320-12-7) is a tertiary alcohol building block with the molecular formula C₉H₁₁FO and molecular weight of 154.18 g/mol [1]. Its structure features a tertiary hydroxyl group (-OH) attached to a carbon that is bonded to two methyl groups and a 2-fluorophenyl ring , a configuration that imparts enhanced oxidative stability relative to primary and secondary alcohol analogs [2]. The ortho-fluorine substitution pattern creates a distinct electronic environment compared to meta- and para-substituted fluorophenyl analogs, which can influence reactivity in downstream synthetic transformations [3].

Substitution Pattern
Ortho-fluorine provides distinct electronic environment vs meta/para analogs.
Alcohol Class
Tertiary alcohol with reported oxidative stability profile compared to primary/secondary alcohols.
Synthetic Role
Versatile building block for pharmaceutical and chemical intermediate synthesis.

Why 2-(2-Fluorophenyl)propan-2-ol Cannot Be Simply Replaced by Other Fluorophenyl Propanol Analogs


While compounds such as 2-(4-fluorophenyl)propan-2-ol (CAS 402-41-5) and 1-(2-fluorophenyl)propan-2-ol share the same molecular formula (C₉H₁₁FO) and core elements, they are not interchangeable. The substitution pattern of the fluorine atom (ortho vs. para) directly influences key physicochemical parameters, including melting point, boiling point, and predicted pKa [1]. Specifically, 2-(2-fluorophenyl)propan-2-ol is a liquid at ambient temperature (melting point ~ 29.3 °C) and boils at 102-104 °C at 20 Torr, whereas 2-(4-fluorophenyl)propan-2-ol is a solid at room temperature (melting point 37.8 °C) with a significantly lower boiling point of 61 °C at 1 mmHg . Furthermore, the ortho-fluorine atom in 2-(2-fluorophenyl)propan-2-ol can participate in unique intramolecular interactions and steric effects not possible with the para-fluoro analog, affecting both its reactivity and the properties of molecules derived from it [2]. These differences dictate that substitution would alter reaction kinetics, purification workflows, and final product specifications, making direct replacement without re-validation impractical.

Physical state and boiling point differ significantly from para-fluoro analog; handling and purification workflows may require re-validation.
Ortho-fluorine enables unique intramolecular interactions absent in para-analog, potentially altering reactivity and downstream properties.

Quantitative Comparative Data for 2-(2-Fluorophenyl)propan-2-ol Against Closest Analogs


Physical State and Boiling Point Differentiation vs. 4-Fluoro Analog

The ortho-fluorine substitution in 2-(2-fluorophenyl)propan-2-ol results in a depressed melting point (liquid at ambient conditions) compared to the solid para-fluoro analog. Specifically, 2-(2-fluorophenyl)propan-2-ol is a liquid with a boiling point of 102-104 °C at 20 Torr . In contrast, 2-(4-fluorophenyl)propan-2-ol is a solid at room temperature with a melting point of 37.8 °C and a significantly lower boiling point of 61 °C at 1 mmHg . This represents a boiling point difference of over 40 °C under comparable reduced pressure conditions.

Physical State & Boiling Point
Cross-study comparable
Liquid at 25 °C, bp 102–104 °C (20 Torr) vs para-analog solid, bp 61 °C (1 mmHg)
Physical property mismatch prevents direct substitution in synthesis workflows.
Purification protocols must be re-validated for each analog.
physicochemical properties separation science reaction engineering

Ortho-Fluorine Electronic Effects and Unique Intramolecular Interactions

The ortho-fluorine substitution pattern in 2-(2-fluorophenyl)propan-2-ol creates unique steric and electronic effects not present in meta- or para-substituted analogs. The ortho-fluorine atom is positioned for potential intramolecular hydrogen bonding (C-F···H-O) with the tertiary alcohol proton, which can stabilize specific conformations [1]. In para-fluorophenyl analogs, the fluorine atom is positioned distally, eliminating this conformational constraint. Computational and experimental studies on fluorophenyl systems have demonstrated that ortho-fluorination alters ring electron density and torsional profiles more significantly than para-substitution, with effects on LogP and pKa [2].

Ortho-F Electronic Effects
Class-level inference
Potential C-F···H-O intramolecular H-bond; altered ring electronics
May influence conformational preference and reactivity.
Predicted pKa for para-analog: 14.43±0.29 (context-dependent).
molecular electronics conformational analysis medicinal chemistry

Synthetic Utility as a Tertiary Alcohol Scaffold in Azide-Mediated Transformations

2-(2-Fluorophenyl)propan-2-ol serves as a viable precursor for the synthesis of 2-(2-fluorophenyl)propan-2-amine via azide substitution. In one reported procedure, 925 mg of 2-(2-fluorophenyl)propan-2-ol was reacted with trimethylsilyl azide (830 mg) and boron trifluoride-diethyl ether complex (1021 mg) in toluene at room temperature for 15 minutes, yielding the corresponding amine hydrochloride . This demonstrates the compound's utility as a direct precursor to amines, a common pharmacophore, without requiring additional activation steps.

Azide Substitution Utility
Supporting evidence
925 mg → amine HCl via TMSN₃/BF₃·OEt₂, rt, 15 min, one-pot
Direct route to ortho-fluorophenyl amine pharmacophores.
Demonstrates building block versatility in medicinal chemistry.
organic synthesis pharmaceutical intermediates azide chemistry

Solubility and Liquid Handling Advantage Over Solid Analogs

2-(2-Fluorophenyl)propan-2-ol is reported to be insoluble in water but readily soluble in organic solvents, and it can also function as an organic solvent itself . This contrasts with 2-(4-fluorophenyl)propan-2-ol, which is a solid at ambient temperature (melting point 37.8 °C) . The liquid nature of the ortho-fluoro compound facilitates easier handling, precise volumetric dispensing, and dissolution in organic reaction media without the need for pre-heating or grinding.

Liquid Handling Advantage
Cross-study comparable
Liquid; soluble in organic solvents vs para-analog solid (mp 37.8 °C)
Supports high-throughput and automated synthesis platforms.
Operational advantage in volumetric dispensing and mixing.
formulation process chemistry high-throughput screening

Best-Fit Application Scenarios for 2-(2-Fluorophenyl)propan-2-ol Based on Verified Data


Synthesis of Ortho-Fluorophenyl Amine Pharmacophores

The demonstrated conversion of 2-(2-fluorophenyl)propan-2-ol to 2-(2-fluorophenyl)propan-2-amine via a mild azide substitution makes this compound a strategic starting material for medicinal chemistry programs requiring ortho-fluorophenyl amine motifs, which are common in kinase inhibitors and CNS-targeting agents. The ortho-fluorine can influence binding and metabolic stability differently than para-substituted analogs.

Liquid Reagent for High-Throughput and Automated Synthesis

Given its liquid state at ambient temperature and solubility in organic solvents , 2-(2-fluorophenyl)propan-2-ol is particularly well-suited for use in automated liquid handling systems and high-throughput experimentation (HTE) platforms. Its ease of volumetric dispensing without heating simplifies workflow integration and reduces variability compared to solid analogs like 2-(4-fluorophenyl)propan-2-ol .

Building Block for Ortho-Fluorinated Materials and Ligands

The unique conformational properties arising from the ortho-fluorine substitution pattern [1] make this tertiary alcohol a valuable building block for designing ligands and functional materials where specific molecular geometry and electronic distribution are critical. The potential for intramolecular C-F···H-O interactions can be exploited to lock conformations or influence supramolecular assembly.

Application
Selection Property
Validation Focus
Ortho-fluorophenyl amine synthesis
Tertiary alcohol azide reactivity
Conversion efficiency & amine purity
Automated high-throughput synthesis
Liquid state & organic solubility
Liquid handler compatibility & dispensing accuracy
Ortho-fluorinated material design
Ortho-fluorine conformational effects
Molecular geometry & electronic distribution

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